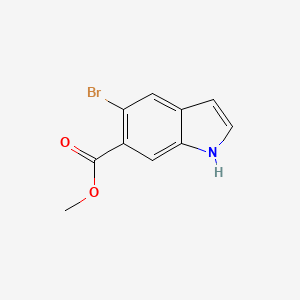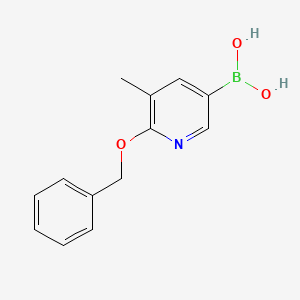
(6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyridine ring substituted with a benzyloxy group at the 6-position and a methyl group at the 5-position, along with a boronic acid functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halopyridine and a boronic ester or boronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include boronate esters, boronic anhydrides, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid is used as a building block for the construction of more complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form biaryl compounds .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable complexes with diols and other molecules makes it useful in various applications .
Mechanism of Action
The mechanism of action of (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes or alter the function of proteins. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
(6-Methoxy-5-methylpyridin-3-yl)boronic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
(6-(Benzyloxy)-2-methylpyridin-3-yl)boronic acid: Similar structure but with a methyl group at the 2-position instead of the 5-position.
Uniqueness: The presence of the benzyloxy group at the 6-position and the methyl group at the 5-position of the pyridine ring in (6-(Benzyloxy)-5-methylpyridin-3-yl)boronic acid provides unique steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form specific interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(5-methyl-6-phenylmethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSHWFVWTSYSGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695532 |
Source


|
| Record name | [6-(Benzyloxy)-5-methylpyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-42-7 |
Source


|
| Record name | B-[5-Methyl-6-(phenylmethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Benzyloxy)-5-methylpyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
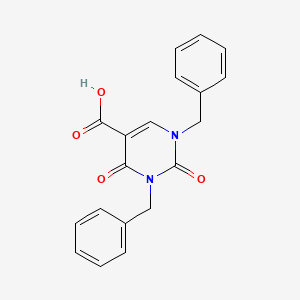
![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)
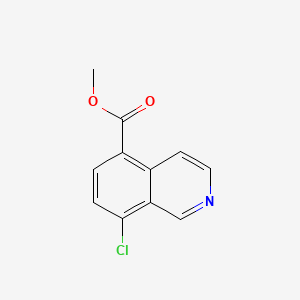
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)
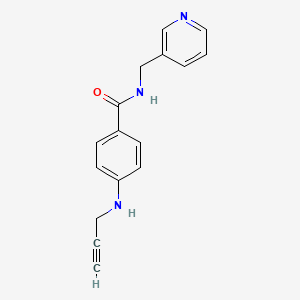
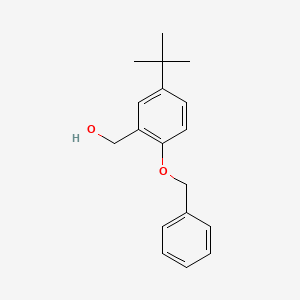
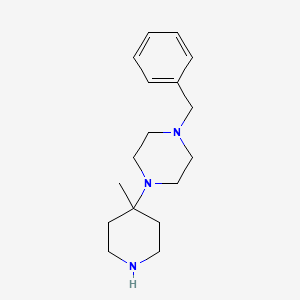
![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)
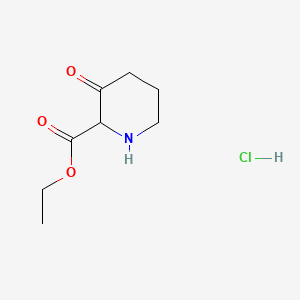
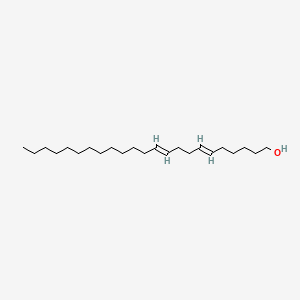
![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)
